molecular formula C21H18FN3OS B2615999 1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile CAS No. 1359864-75-7

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile

Cat. No.: B2615999
CAS No.: 1359864-75-7
M. Wt: 379.45
InChI Key: QJUKBLZEVYGLCQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a thiomorpholine ring, and a nitrile group

Preparation Methods

The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed through a nucleophilic substitution reaction, where a suitable thiol reacts with an epoxide or halide precursor.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

    Coupling Reactions: The quinoline core can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A compound with a carboxamide group instead of a nitrile group.

    6-Fluoroquinoline: A simpler quinoline derivative with a fluorine atom at the 6-position.

The uniqueness of this compound lies in its combination of a benzyl group, a fluorine atom, a thiomorpholine ring, and a nitrile group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c22-18-10-17-19(11-20(18)24-6-8-27-9-7-24)25(14-16(12-23)21(17)26)13-15-4-2-1-3-5-15/h1-5,10-11,14H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKBLZEVYGLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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